4-((3-Hydroxypyrrolidin-1-yl)methyl)phenylboronic acid
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Overview
Description
4-((3-Hydroxypyrrolidin-1-yl)methyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxypyrrolidinylmethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Hydroxypyrrolidin-1-yl)methyl)phenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with 3-hydroxypyrrolidine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((3-Hydroxypyrrolidin-1-yl)methyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The hydroxypyrrolidinylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted phenylboronic acids with different functional groups.
Scientific Research Applications
4-((3-Hydroxypyrrolidin-1-yl)methyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-((3-Hydroxypyrrolidin-1-yl)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective reagent in various chemical reactions, including cross-coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step in Suzuki-Miyaura coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the hydroxypyrrolidinylmethyl group, making it less versatile in certain reactions.
4-Bromomethylphenylboronic acid: Precursor to 4-((3-Hydroxypyrrolidin-1-yl)methyl)phenylboronic acid, used in similar reactions but with different reactivity.
3-Hydroxypyrrolidine: Component of the target compound, used in various organic syntheses.
Uniqueness
This compound is unique due to its combination of a boronic acid group with a hydroxypyrrolidinylmethyl substituent. This structure imparts distinct reactivity and makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Properties
Molecular Formula |
C11H16BNO3 |
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Molecular Weight |
221.06 g/mol |
IUPAC Name |
[4-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11,14-16H,5-8H2 |
InChI Key |
NOIQKVXEEXVUHV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC(C2)O)(O)O |
Origin of Product |
United States |
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